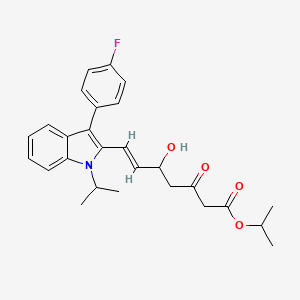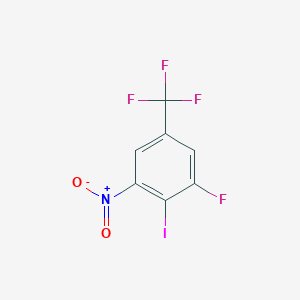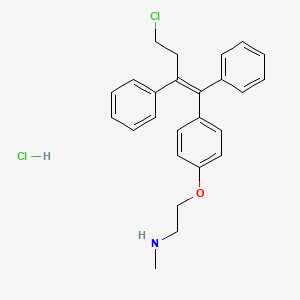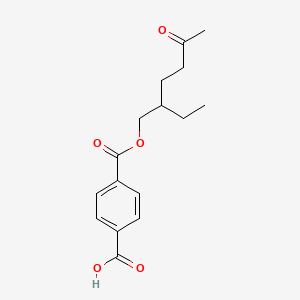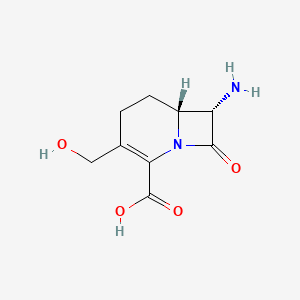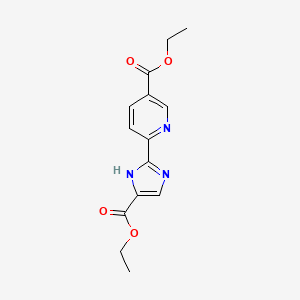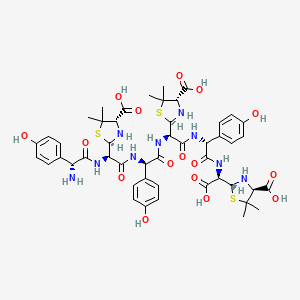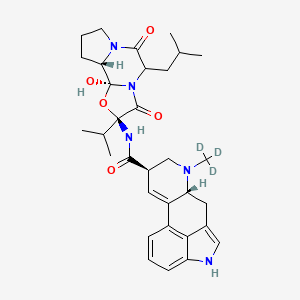
alpha-Ergocryptine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ergocryptine-d3: is a deuterated form of alpha-ergocryptine, an ergot alkaloid derived from the fungus Claviceps purpurea. This compound is primarily used in scientific research due to its unique properties and stable isotope labeling, which makes it valuable in various analytical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ergocryptine-d3 involves the incorporation of deuterium atoms into the alpha-ergocryptine molecule. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Hydrogenation: The starting material, alpha-ergocryptine, undergoes hydrogenation in the presence of a deuterium source to replace hydrogen atoms with deuterium.
Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of specialized reactors, catalysts, and purification systems.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Ergocryptine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted ergocryptine derivatives.
Aplicaciones Científicas De Investigación
Alpha-Ergocryptine-d3 has a wide range of scientific research applications, including:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of ergoline derivatives.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Investigated for its effects on neurotransmitter receptors and potential therapeutic applications.
Medical Research: Studied for its potential use in treating neurological disorders such as Parkinson’s disease and migraines.
Mecanismo De Acción
Alpha-Ergocryptine-d3 exerts its effects primarily through interactions with neurotransmitter receptors. It is a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine D1 and D3 receptors. These interactions modulate dopaminergic signaling pathways, leading to various physiological effects. Additionally, this compound may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile.
Comparación Con Compuestos Similares
Alpha-Ergocryptine: The non-deuterated form of alpha-Ergocryptine-d3.
Beta-Ergocryptine: An isomer of alpha-ergocryptine with a different methyl group position.
Dihydro-alpha-ergocryptine: A hydrogenated derivative of alpha-ergocryptine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are essential.
Propiedades
Fórmula molecular |
C32H41N5O5 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3 |
Clave InChI |
YDOTUXAWKBPQJW-MXASJVGLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |
SMILES canónico |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


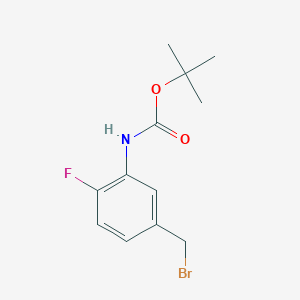
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)


![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
